1-[(2-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine
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Overview
Description
This compound is a derivative of piperazine, a class of organic compounds that are frequently found in biologically active compounds . Piperazine derivatives have been designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions .Chemical Reactions Analysis
Piperazine derivatives have been used in various chemical reactions. They are often used in the treatment of allergies, as they have a higher affinity to H1 receptors than histamine . The piperazine scaffold is a privileged structure frequently found in biologically active compounds .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as piperazine derivatives, are known to interact withH1 receptors . These receptors play a crucial role in allergic reactions, as they bind with histamine, a compound released by the body during an allergic response .
Mode of Action
It’s known that piperazine derivatives, which have a similar structure, act asH1 receptor antagonists . They have a higher affinity to H1 receptors than histamine, meaning they can prevent histamine from binding to these receptors and triggering an allergic response .
Biochemical Pathways
By acting as an h1 receptor antagonist, it can be inferred that this compound would affect thehistamine-mediated signaling pathway . By blocking the action of histamine, it could potentially prevent the downstream effects of histamine binding, such as inflammation and allergic reactions .
Result of Action
Based on its potential role as an h1 receptor antagonist, it can be inferred that it may help toreduce allergic reactions . By preventing histamine from binding to H1 receptors, it could potentially reduce inflammation and other symptoms associated with allergies .
Biochemical Analysis
Biochemical Properties
1-[(2-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine has been found to exhibit significant effects on both allergic asthma and allergic itching . It interacts with H1 receptors, which are often targeted in the treatment of allergies . The compound has a higher affinity to H1 receptors than histamine, making it a potential candidate for clinical use in the treatment of allergies .
Cellular Effects
The cellular effects of this compound are primarily related to its anti-allergic activities . It has been shown to influence cell function by interacting with H1 receptors, which play a crucial role in allergic reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with H1 receptors . This interaction inhibits the action of histamine, thereby mitigating the symptoms of allergies .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-cyclopropylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c15-14-4-2-1-3-12(14)11-16-7-9-17(10-8-16)20(18,19)13-5-6-13/h1-4,13H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJMBJYEUKDUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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